An In-depth Technical Guide to the Mechanism of Action of GW542573X on SK1 Channels
An In-depth Technical Guide to the Mechanism of Action of GW542573X on SK1 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of GW542573X, a selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1). The document details the compound's effects on channel function, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
GW542573X, chemically identified as 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, is a novel activator of SK channels with notable selectivity for the SK1 subtype.[1] Its mechanism of action is distinct from previously identified positive modulators of SK channels, such as 1-EBIO and CyPPA.[1]
GW542573X exhibits a dual mode of action on hSK1 (human SK1) channels:
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Positive Allosteric Modulator: It enhances the channel's sensitivity to intracellular calcium (Ca²⁺). This is evidenced by a leftward shift in the Ca²⁺ concentration-response curve, meaning the channel is activated at lower intracellular Ca²⁺ concentrations in the presence of the compound.[1]
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Genuine Channel Opener: Uniquely, GW542573X can activate SK1 channels even in the absence of intracellular Ca²⁺.[1] Furthermore, it induces a notable increase of approximately 15% in the maximal current at saturating Ca²⁺ concentrations.[1]
This dual functionality classifies GW542573X as a potent and multifaceted activator of SK1 channels.
Molecular Basis of Action and Selectivity
The selective action of GW542573X on the SK1 subtype is critically dependent on a single amino acid residue. A serine at position 293 (Ser293) within the S5 transmembrane segment of the hSK1 channel is essential for the compound's effect.[1] When the corresponding residue in the hSK3 channel (Leucine 476) is mutated to a serine, the hSK3 channel gains hSK1-like sensitivity to GW542573X.[1]
This suggests that GW542573X likely exerts its effects by interacting with "deep-pore" gating structures located at the inner pore vestibule or the selectivity filter of the channel. This is in contrast to other modulators like 1-EBIO and CyPPA, which are thought to act via the intracellular calmodulin-binding domain.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters describing the effects of GW542573X on SK channels, derived from electrophysiological studies on HEK293 cells expressing human SK channel subtypes.
| Compound | Channel Subtype | Parameter | Value | Intracellular [Ca²⁺] | Reference |
| GW542573X | hSK1 | EC₅₀ | 8.2 ± 0.8 µM | 200 nM | [1] |
| hSK3 (L476S mutant) | EC₅₀ | 9.3 ± 1.4 µM | 200 nM | [1] | |
| hSK2 | Potency | >10-fold less sensitive than hSK1 | Not specified | [1] | |
| hSK3 | Potency | >10-fold less sensitive than hSK1 | Not specified | [1] | |
| hIK | Potency | >100-fold less sensitive than hSK1 | Not specified | [1] |
Table 1: Potency and Selectivity of GW542573X
| Condition | Channel Subtype | Parameter | Value | Reference |
| Control | hSK1 | EC₅₀(Ca²⁺) | 410 ± 20 nM | [1] |
| + 10 µM GW542573X | hSK1 | EC₅₀(Ca²⁺) | 240 ± 10 nM | [1] |
Table 2: Effect of GW542573X on the Calcium Sensitivity of hSK1 Channels
Signaling Pathways and Physiological Role
SK channels are key regulators of neuronal excitability. By allowing an efflux of potassium ions (K⁺), they cause hyperpolarization of the cell membrane, which typically follows an action potential. This is known as the medium afterhyperpolarization (mAHP).[2] The activation of SK1 channels by GW542573X enhances this effect, leading to a reduction in neuronal firing frequency.
The activation of SK1 channels is intrinsically linked to intracellular calcium dynamics. An influx of Ca²⁺ through voltage-gated calcium channels (VGCCs) or NMDA receptors during neuronal activity leads to the activation of SK channels.[2] GW542573X acts on the channel to potentiate this Ca²⁺-dependent activation and can also directly open the channel.
Caption: Signaling pathway of SK1 channel activation.
Experimental Protocols
The characterization of GW542573X was primarily conducted using patch-clamp electrophysiology on a mammalian cell line (HEK293) stably expressing the human SK1 channel.
Cell Culture and Transfection
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Cell Line: Human Embryonic Kidney (HEK293) cells.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
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Transfection: For transient expression, cells are transfected at approximately 80-90% confluency using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid DNA encoding the hSK1 channel (and often a fluorescent marker like GFP to identify transfected cells) is mixed with the reagent in serum-free medium and then added to the cells. Recordings are typically performed 24-48 hours post-transfection.
Electrophysiology: Inside-Out Patch-Clamp
The inside-out configuration is ideal for studying how intracellular factors, such as Ca²⁺ and compounds like GW542573X, directly affect the channel.
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Pipette Solution (Extracellular): This solution mimics the extracellular environment and fills the recording pipette.
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140 mM KCl
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2 mM CaCl₂
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1 mM MgCl₂
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10 mM HEPES
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(pH adjusted to 7.4 with KOH)
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Bath Solution (Intracellular): This solution allows for precise control of the intracellular environment, including the free Ca²⁺ concentration.
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140 mM KCl
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10 mM HEPES
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EGTA (concentration varied to buffer Ca²⁺ to the desired free concentration, e.g., 200 nM)
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(pH adjusted to 7.2 with KOH)
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Procedure:
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A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.
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The pipette is then retracted, excising the patch of membrane, with the intracellular face now exposed to the bath solution.
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The membrane potential is held constant (e.g., -80 mV).
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Solutions containing varying concentrations of GW542573X and/or Ca²⁺ are perfused over the patch to record changes in channel activity.
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Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell configuration is used to study the overall effect of a compound on the cell's electrical properties.
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Pipette Solution (Intracellular):
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130 mM K-gluconate
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10 mM KCl
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10 mM HEPES
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1 mM MgCl₂
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10 mM EGTA
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(pH adjusted to 7.2 with KOH)
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Bath Solution (Extracellular):
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140 mM NaCl
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4 mM KCl
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2 mM CaCl₂
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1 mM MgCl₂
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10 mM HEPES
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10 mM Glucose
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(pH adjusted to 7.4 with NaOH)
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Voltage Protocol: To generate concentration-response curves, cells are typically held at a negative potential (e.g., -80 mV) and then subjected to voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents across a range of potentials.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a novel SK1 channel modulator.
Caption: Workflow for characterizing an SK1 channel modulator.
